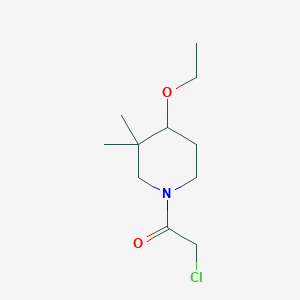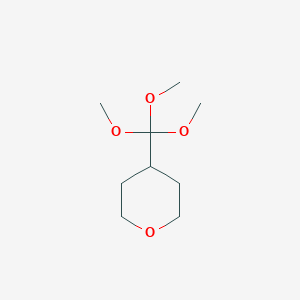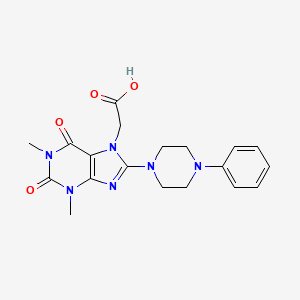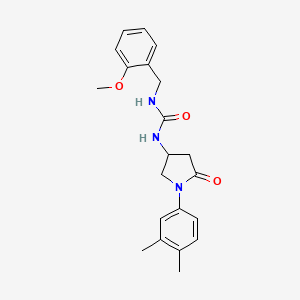
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone, also known as CDE, is a synthetic compound that has been used in various scientific research applications. It is a ketone derivative that belongs to the class of piperidine compounds. CDE has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone works by inhibiting the reuptake of norepinephrine and dopamine in the brain. This leads to increased levels of these neurotransmitters, which can have various effects on the central nervous system. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have an affinity for the alpha-2 adrenergic receptor, which may contribute to its effects on the central nervous system.
Biochemical and Physiological Effects:
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been shown to have various biochemical and physiological effects. It has been studied for its potential use in the treatment of depression and other mood disorders. 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has also been shown to have analgesic effects, which may make it useful in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been studied for its potential use in the treatment of drug addiction.
実験室実験の利点と制限
One advantage of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it has a well-defined mechanism of action, which can make it easier to study. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, which can provide researchers with options for producing the compound. One limitation of using 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone in lab experiments is that it may have potential side effects, which can complicate the interpretation of results.
将来の方向性
There are several potential future directions for the study of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone. One area of research could focus on its potential use in the treatment of depression and other mood disorders. Another area of research could focus on its potential use in the treatment of pain. Additionally, 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone could be studied for its potential use in the treatment of drug addiction. Further research could also explore the potential side effects of 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone and ways to minimize these effects.
合成法
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been synthesized using different methods, including the reaction of 1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with thionyl chloride and phosphorus pentachloride. Another method involves the reaction of 4-ethoxy-3,3-dimethylpiperidine with chloroacetyl chloride in the presence of triethylamine. These methods have been used to produce 2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone with high yields and purity.
科学的研究の応用
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone has been used in various scientific research applications, including studies on the central nervous system. It has been shown to have an inhibitory effect on the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. This effect has been studied in relation to the treatment of depression and other mood disorders.
特性
IUPAC Name |
2-chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO2/c1-4-15-9-5-6-13(10(14)7-12)8-11(9,2)3/h9H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALQGJMLQQOBLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCN(CC1(C)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethoxy-3,3-dimethylpiperidin-1-yl)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(4-Methylphenyl)sulfonyl]phenylamino}-4,5-dihydrothiophene-1,1-dione](/img/structure/B2681228.png)


![N-benzyl-N-(6-chlorobenzo[d]thiazol-2-yl)-1-ethyl-1H-pyrazole-3-carboxamide](/img/structure/B2681233.png)


![(8,8-Difluorodispiro[2.0.34.13]octan-6-yl)methanamine](/img/structure/B2681238.png)
![N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2681241.png)
![6-((4-bromobenzyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2681242.png)
![7-allyl-3-(tert-butyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2681244.png)


